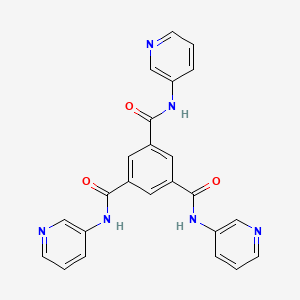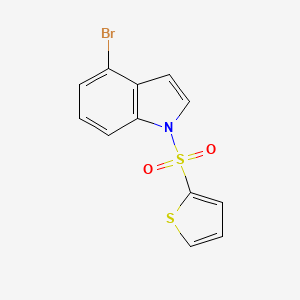
4-Bromo-1-(2-thienylsulfonyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-(2-thienylsulfonyl)-1H-indole is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the bromine atom and the thienylsulfonyl group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-thienylsulfonyl)-1H-indole typically involves the reaction of 4-bromoindole with 2-thienylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be used to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-Bromo-1-(2-thienylsulfonyl)-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thienylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to remove the sulfonyl group, yielding the corresponding indole derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of 1-(2-thienylsulfonyl)-1H-indole derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of 4-bromoindole derivatives.
科学的研究の応用
4-Bromo-1-(2-thienylsulfonyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromo-1-(2-thienylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the thienylsulfonyl group can influence the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
Similar Compounds
- 4-Bromo-1-(2-thienylsulfonyl)-1H-pyrrole
- 4-Bromo-1-(2-thienylsulfonyl)-1H-pyrazole
- 4-Bromo-1-(2-thienylsulfonyl)-1H-benzimidazole
Uniqueness
4-Bromo-1-(2-thienylsulfonyl)-1H-indole is unique due to its indole core structure, which is known for its diverse biological activities
特性
分子式 |
C12H8BrNO2S2 |
|---|---|
分子量 |
342.2 g/mol |
IUPAC名 |
4-bromo-1-thiophen-2-ylsulfonylindole |
InChI |
InChI=1S/C12H8BrNO2S2/c13-10-3-1-4-11-9(10)6-7-14(11)18(15,16)12-5-2-8-17-12/h1-8H |
InChIキー |
PQORDMUEYBTGKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN2S(=O)(=O)C3=CC=CS3)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


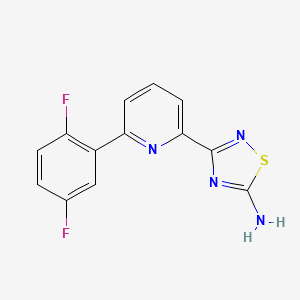

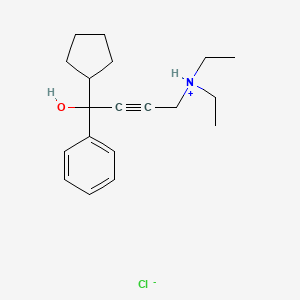
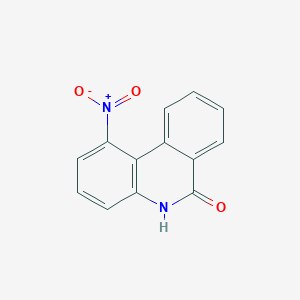

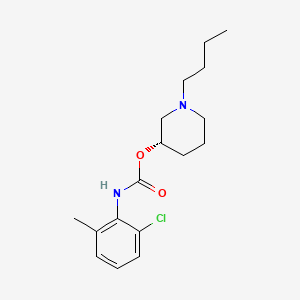
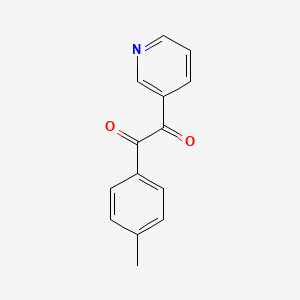


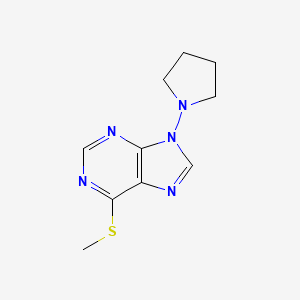
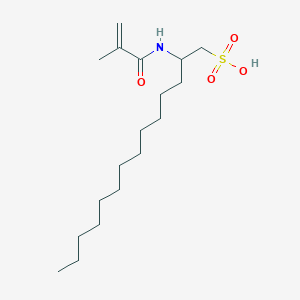
![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)
